molecular formula C7H8IN3O2 B8534016 5-((4-iodo-1H-pyrazol-1-yl)methyl)oxazolidin-2-one

5-((4-iodo-1H-pyrazol-1-yl)methyl)oxazolidin-2-one

Cat. No. B8534016
M. Wt: 293.06 g/mol
InChI Key: QIUHNXCSILRPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-iodo-1H-pyrazol-1-yl)methyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C7H8IN3O2 and its molecular weight is 293.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-((4-iodo-1H-pyrazol-1-yl)methyl)oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-iodo-1H-pyrazol-1-yl)methyl)oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-((4-iodo-1H-pyrazol-1-yl)methyl)oxazolidin-2-one

Molecular Formula

C7H8IN3O2

Molecular Weight

293.06 g/mol

IUPAC Name

5-[(4-iodopyrazol-1-yl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H8IN3O2/c8-5-1-10-11(3-5)4-6-2-9-7(12)13-6/h1,3,6H,2,4H2,(H,9,12)

InChI Key

QIUHNXCSILRPLI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)CN2C=C(C=N2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of potassium phosphate tribasic (6.57 g, 30.9 mmol), 4-iodo pyrazole (2.00 g, 10.3 mmol), and 5-(chloromethyl)-1,3-oxazolidin-2-one (2.80 g, 20.6 mmol) in 1,4-dioxane (103 mL) was sealed in a pressure vessel and heated for 72 hours at 110° C. Upon cooling to room temperature, the mixture was diluted with water and dichloromethane. The organic layer was separated, washed with water, and concentrated under reduced pressure. The residue was triturated with a mixture of methanol and hexanes for several hours at room temperature, and then the precipitate was collected by filtration to afford 5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,3-oxazolidin-2-one. MS ESI calc'd. for C2H8IN3O2 [M+H]+ 294. found 294. The enantiomers were separated by chiral SFC (supercritical fluid chromatography), IC column with 20% isopropyl alcohol in CO2 to give isomer 1 (faster eluting) and isomer 2 (slower eluting).
Quantity
6.57 g
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reactant
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2 g
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reactant
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2.8 g
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reactant
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103 mL
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solvent
Reaction Step One
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0 (± 1) mol
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